![molecular formula C8H16F3O3P B12558280 Dipropan-2-yl 2,2,2-trifluoroethyl phosphite CAS No. 143797-36-8](/img/structure/B12558280.png)
Dipropan-2-yl 2,2,2-trifluoroethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Dipropan-2-yl 2,2,2-trifluoroethyl phosphite is an organophosphorus compound with the molecular formula C8H16F3O3P. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of both isopropyl and trifluoroethyl groups attached to a phosphite moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dipropan-2-yl 2,2,2-trifluoroethyl phosphite typically involves the reaction of phosphorus trichloride with isopropanol and 2,2,2-trifluoroethanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
PCl3+2(CH3
Eigenschaften
CAS-Nummer |
143797-36-8 |
---|---|
Molekularformel |
C8H16F3O3P |
Molekulargewicht |
248.18 g/mol |
IUPAC-Name |
dipropan-2-yl 2,2,2-trifluoroethyl phosphite |
InChI |
InChI=1S/C8H16F3O3P/c1-6(2)13-15(14-7(3)4)12-5-8(9,10)11/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
CZEWJDBJNNLMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(OCC(F)(F)F)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.